5-(Dimethylamino)-3(2H)-pyridazinone

Vue d'ensemble

Description

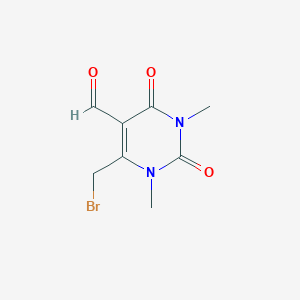

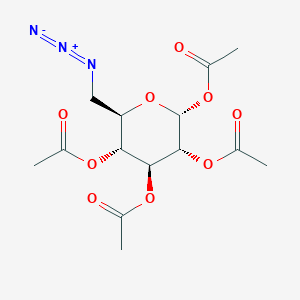

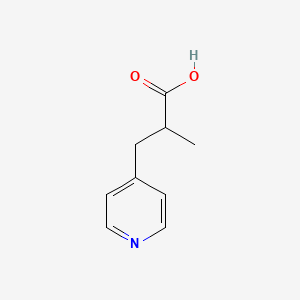

5-(Dimethylamino)-3(2H)-pyridazinone, also known as 5-DAP, is an organic compound with a wide range of applications in scientific research and drug development. The compound is a white, crystalline solid with a melting point of 181-182 °C and a boiling point of 211-212 °C. It is a highly active compound, and its structure is similar to that of many other pyridazinones. 5-DAP is used in the synthesis of various drugs, such as diazepam and phenobarbital, and is also used in the synthesis of a variety of other compounds. Additionally, 5-DAP is used in the synthesis of a number of other compounds, such as quinolones and aminoglycosides.

Applications De Recherche Scientifique

Herbicidal Activity

5-(Dimethylamino)-3(2H)-pyridazinone derivatives, such as 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (referred to as 6706), have demonstrated herbicidal activity. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. Furthermore, they exhibit resistance to metabolic detoxification in plants and interfere with chloroplast development, a mechanism similar to some other herbicides (Hilton et al., 1969).

Effects on Lipid Metabolism

Substituted pyridazinone compounds like BASF 13-338 have been shown to affect lipid composition and biosynthesis in various plant tissues. Studies on Arabidopsis thaliana indicate that these compounds impact the desaturation of linoleic acid in monogalactosyldiacylglycerol and phosphatidylcholine, leading to specific changes in lipid composition (Norman & John, 1987).

Inhibition of Nitrate and Nitrite Reductase

In wheat, 5-(Dimethylamino)-3(2H)-pyridazinone derivatives such as SANDOZ 9785 inhibit the induction of nitrate reductase (NR) and nitrite reductase (NIR), key enzymes in nitrogen metabolism. This inhibition occurs both in the presence and absence of photobleaching, suggesting a distinct mode of action that does not rely solely on light-induced processes (Rao et al., 1988).

Impact on Photosynthetic Electron Transport

Studies have shown that pyridazinone herbicides, including SANDOZ 9785 and others, can inhibit photosystem II electron transport in algal systems. The efficiency of inhibition variesamong different algal species and depends on the nature of the substitution on the pyridazinones. This suggests a targeted impact on photosynthetic processes in these organisms (Samuel & Bose, 1987).

Interaction with Photosynthetic Apparatus

In wheat seedlings, the presence of BASF 13.338, a pyridazinone derivative, alters the structure and functioning of the photosynthetic apparatus. This interaction underscores the potential of pyridazinone compounds to modulate key biological processes in plants (Mannan & Bose, 1985).

Propriétés

IUPAC Name |

4-(dimethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-7-4-5/h3-4H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCIIVBXVVCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518239 | |

| Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-3(2H)-pyridazinone | |

CAS RN |

82226-43-5 | |

| Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester](/img/structure/B1315468.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)